Complete Elimination of N-Overacylation Side Products: Direct HPLC Comparison of Eei-Aoa-OSu vs. Boc-Aoa-OSu on Linear and Branched Model Peptides
In a direct head-to-head solid-phase acylation study on linear peptide A, coupling with 2 equivalents of Eei-Aoa-OSu (compound 6) yielded 100% mono-acylated product with 0% bis-acylated (N-overacylated) side product detected by RP-HPLC and ESI-MS. In contrast, 2 equivalents of Boc-Aoa-OSu (compound 2) under identical conditions (DMF, DIPEA pH 8, 45 min, room temperature) produced only 91% mono-acylated peptide alongside 9% bis-acylated N-overacylation side product . For peptide A′ in solution, the divergence was equally stark: Eei-Aoa-OSu gave quantitative (100%) mono-acylation with no bis-acylated species, while Boc-Aoa-OSu gave 91% mono-acylated and 9% bis-acylated product . On the more sterically hindered bridged peptide B, the difference was amplified: Boc-Aoa-OSu required two full coupling cycles yet still produced 12% bis-acylated side product alongside incomplete conversion; Eei-Aoa-OSu with repeated coupling cycles delivered exclusively the desired mono-acylated product . In the Fmoc-SPPS building block context (J. Org. Chem. 2008), the Boc-Aoa-lysine building block 1 generated approximately 10% N-overacylated byproduct during initial coupling, and after Fmoc removal followed by Fmoc-Ala-OH coupling, the N-overacylation level rose to 14% (HPLC ratio 81:5:14 for compounds 13:15:14). The Eei-Aoa-lysine building block 3 produced the corresponding intermediate 20 in 'excellent purity' with no detectable N-overacylation throughout the entire chain elongation sequence .
| Evidence Dimension | N-Overacylation side product formation during peptide acylation |
|---|---|
| Target Compound Data | 0% bis-acylated peptide (Peptide A, solid phase, 2 equiv); 0% bis-acylated (Peptide A′, solution, 2 equiv); 0% bis-acylated (Peptide B, repeated cycles); no N-overacylation detected through full chain elongation (building block 3) |
| Comparator Or Baseline | Boc-Aoa-OSu (2 equiv): 9% bis-acylated (Peptide A, solid phase); 9% bis-acylated (Peptide A′, solution); 12% bis-acylated (Peptide B, repeated cycles). Boc-Aoa building block 1: ~10% N-overacylation at initial coupling, 14% after chain elongation |
| Quantified Difference | 9–14 percentage-point absolute reduction in N-overacylation side product; complete elimination (100% selectivity for mono-acylation) vs. 86–91% selectivity for Boc-based reagents |
| Conditions | Solid-phase: Fmoc/tBu SPPS, PyBOP or OSu activation, DMF, DIPEA (pH 8), 45 min, room temperature. Solution-phase: identical conditions. RP-HPLC quantification at 214 nm with ESI-MS verification. |
Why This Matters
N-Overacylation side products are inseparable from the desired mono-acylated peptide by standard chromatographic methods, requiring either acceptance of heterogeneous product or costly additional purification; eliminating this side reaction entirely directly reduces peptide production cost, increases yield, and ensures molecular homogeneity for downstream oxime ligation applications.
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- [2] Foillard, S.; Rasmussen, M. O.; Razkin, J.; Boturyn, D.; Dumy, P. 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides. J. Org. Chem. 2008, 73 (3), 983–991. DOI: 10.1021/jo701628k View Source
